4-amino-N-(5-nitro-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-N-(5-nitro-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)benzenesulfonamide, also known as NBD-556, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment.
Wirkmechanismus
4-amino-N-(5-nitro-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)benzenesulfonamide inhibits the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo pyrimidine synthesis pathway. By inhibiting DHODH, 4-amino-N-(5-nitro-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)benzenesulfonamide disrupts the production of nucleotides, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-amino-N-(5-nitro-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)benzenesulfonamide has minimal toxicity in normal cells, making it a promising candidate for cancer treatment. Additionally, 4-amino-N-(5-nitro-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)benzenesulfonamide has been found to induce autophagy, a process that plays a role in cellular homeostasis and can contribute to the anti-cancer effects of 4-amino-N-(5-nitro-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)benzenesulfonamide.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-amino-N-(5-nitro-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)benzenesulfonamide is its high selectivity for DHODH, which reduces the potential for off-target effects. However, 4-amino-N-(5-nitro-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)benzenesulfonamide has limited solubility in water, which can make it challenging to work with in laboratory experiments.
Zukünftige Richtungen
Future research on 4-amino-N-(5-nitro-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)benzenesulfonamide could focus on its potential as a combination therapy with other cancer treatments, as well as its effects on the immune system. Additionally, the development of more soluble forms of 4-amino-N-(5-nitro-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)benzenesulfonamide could improve its efficacy and ease of use in laboratory experiments.
In conclusion, 4-amino-N-(5-nitro-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)benzenesulfonamide is a promising small molecule inhibitor that has shown potential for cancer treatment through its inhibition of DHODH. Further research on 4-amino-N-(5-nitro-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)benzenesulfonamide could lead to the development of new cancer therapies and a better understanding of its mechanism of action.
Synthesemethoden
The synthesis of 4-amino-N-(5-nitro-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)benzenesulfonamide involves a multistep process that includes the reaction of 2-aminobenzenesulfonamide with ethyl acetoacetate, followed by nitration and reduction to yield the final product. This method has been optimized to achieve high yields and purity of 4-amino-N-(5-nitro-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)benzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
4-amino-N-(5-nitro-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 4-amino-N-(5-nitro-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)benzenesulfonamide has also been found to sensitize cancer cells to radiation and chemotherapy, making it a potential candidate for combination therapy.
Eigenschaften
IUPAC Name |
4-amino-N-(5-nitro-4,6-dioxo-1,3-diazinan-2-ylidene)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5O6S/c11-5-1-3-6(4-2-5)22(20,21)14-10-12-8(16)7(15(18)19)9(17)13-10/h1-4,7H,11H2,(H2,12,13,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVXXIIKYGWSMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)N=C2NC(=O)C(C(=O)N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-N-(5-nitro-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)benzenesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.